molecular formula C21H17BrN2O2S B14192934 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-77-7

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

Katalognummer: B14192934
CAS-Nummer: 886462-77-7
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: UCEQATNEMXUXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyridine ring, and a piperidinone moiety, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the bromobenzoyl and pyridinyl groups. The final step involves the formation of the piperidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Analyse Chemischer Reaktionen

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can be compared with other similar compounds, such as:

  • 1-[5-(3-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
  • 1-[5-(3-Fluorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

These compounds share similar structures but differ in the substituents on the benzoyl group. The unique properties of this compound arise from the presence of the bromine atom, which can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

886462-77-7

Molekularformel

C21H17BrN2O2S

Molekulargewicht

441.3 g/mol

IUPAC-Name

1-[5-(3-bromobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one

InChI

InChI=1S/C21H17BrN2O2S/c22-16-3-1-2-15(12-16)20(26)19-13-18(14-4-8-23-9-5-14)21(27-19)24-10-6-17(25)7-11-24/h1-5,8-9,12-13H,6-7,10-11H2

InChI-Schlüssel

UCEQATNEMXUXMY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC(=CC=C3)Br)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.